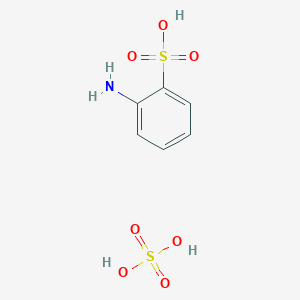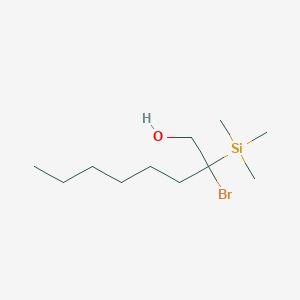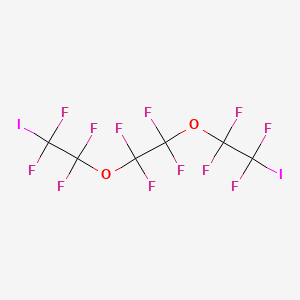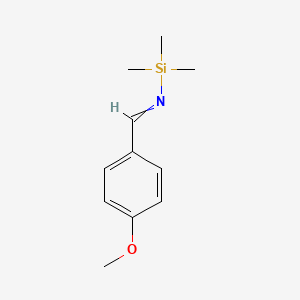![molecular formula C20H44N2O B14507740 1-[(3-Aminopropyl)amino]heptadecan-2-OL CAS No. 62745-94-2](/img/structure/B14507740.png)
1-[(3-Aminopropyl)amino]heptadecan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Aminopropyl)amino]heptadecan-2-OL is a chemical compound with the molecular formula C20H44N2O. It consists of 44 hydrogen atoms, 20 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . This compound is notable for its structure, which includes an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-[(3-Aminopropyl)amino]heptadecan-2-OL involves several steps, typically starting with the preparation of the heptadecan-2-OL backbone. The amino groups are then introduced through a series of reactions involving reagents such as amines and catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like continuous flow reactors and high-pressure conditions .
Analyse Chemischer Reaktionen
1-[(3-Aminopropyl)amino]heptadecan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
1-[(3-Aminopropyl)amino]heptadecan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing into its potential therapeutic uses, such as in drug delivery systems or as a precursor to pharmaceuticals.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-[(3-Aminopropyl)amino]heptadecan-2-OL involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The hydroxyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
1-[(3-Aminopropyl)amino]heptadecan-2-OL can be compared with other similar compounds, such as:
Heptadecan-2-OL: Lacks the amino groups, making it less versatile in chemical reactions.
1-(3-Aminopropylamino)heptadecan-2-OL: Similar structure but may have different reactivity due to the position of the amino groups.
Heptadecan-1-ol: Another similar compound but with different functional groups and reactivity
This compound’s unique combination of amino and hydroxyl groups makes it particularly useful in a variety of applications, setting it apart from other similar molecules.
Eigenschaften
CAS-Nummer |
62745-94-2 |
|---|---|
Molekularformel |
C20H44N2O |
Molekulargewicht |
328.6 g/mol |
IUPAC-Name |
1-(3-aminopropylamino)heptadecan-2-ol |
InChI |
InChI=1S/C20H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20(23)19-22-18-15-17-21/h20,22-23H,2-19,21H2,1H3 |
InChI-Schlüssel |
BZHXRUMBMYRXFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(CNCCCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)





![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)

![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)

